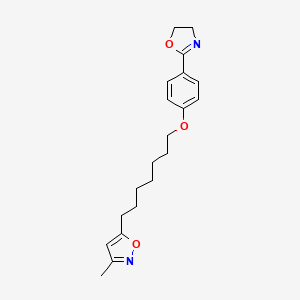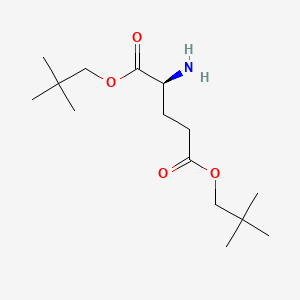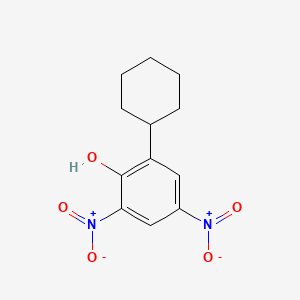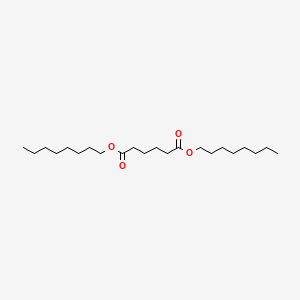
Disoxaril
Overview
Description
Disoxaril is an antiviral compound known for its efficacy against picornaviruses, including enteroviruses and rhinoviruses. It is an isoxazole heterocyclic compound and a member of the antiviral series commonly referred to as WIN compounds. This compound inhibits enterovirus replication by binding to the hydrophobic pocket within the VP1 coat protein, thus stabilizing the virion and blocking its uncoating .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disoxaril involves several steps, starting with the condensation of 2,6-dimethyl-4-bromophenol with pentyne chloride in the presence of potassium carbonate and potassium iodide in N-methylpyrrolidone-2. This reaction yields 5-bromo-1,3-dimethyl-2-(4-pentynyloxy)benzene. The subsequent condensation with methylacetaldoxime results in 3-methylisoxazole derivatives. The final step involves reacting these derivatives with different benzeneboronic acids using tetrakis(triphenylphosphine)-palladium (0) as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of specialized glassware and safety protocols is essential due to the potential hazards associated with the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Disoxaril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly at the isoxazole ring and the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted isoxazole compounds .
Scientific Research Applications
Disoxaril has several scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research on viral replication and the development of drug-resistant viral strains.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by enteroviruses and rhinoviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices.
Mechanism of Action
Disoxaril exerts its antiviral effects by binding to the hydrophobic pocket within the VP1 coat protein of enteroviruses. This binding stabilizes the virion and prevents its uncoating, thereby inhibiting viral replication. The molecular targets include specific amino acid residues within the VP1 protein, and the pathway involves blocking the early stages of viral replication .
Comparison with Similar Compounds
Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.
Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.
Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.
Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .
Properties
CAS No. |
87495-31-6 |
|---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
InChI Key |
FKLJPTJMIBLJAV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
Appearance |
Solid powder |
Key on ui other cas no. |
87495-31-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














